![molecular formula C7H3ClF6N2O4S2 B141204 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine CAS No. 145100-51-2](/img/structure/B141204.png)
2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine
Overview
Description
2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine, commonly known as Comins' Reagent, is a specialized triflating agent with the molecular formula C₇H₃ClF₆N₂O₄S₂ and a molecular weight of 392.669 g/mol . It is a crystalline solid with a melting point of 45–47°C and is insoluble in water . The compound is widely used in organic synthesis to introduce trifluoromethanesulfonyl (triflyl) groups, particularly in the formation of enol triflates, which serve as versatile intermediates in cross-coupling reactions . Its high purity (98%) and stereochemical retention (e.r. 98:2 in certain syntheses) make it a preferred reagent in complex pharmaceutical and agrochemical syntheses .
Preparation Methods
Two-Step Sulfonylation of 5-Chloro-2-Aminopyridine
The most widely documented preparation involves a two-step sulfonylation of 5-chloro-2-aminopyridine using trifluoromethanesulfonyl chloride (TfCl) . This method ensures high regioselectivity and yield, leveraging the nucleophilicity of the primary amine group.
First Sulfonylation Step
In an anhydrous environment, 5-chloro-2-aminopyridine is treated with one equivalent of TfCl in the presence of a non-nucleophilic base such as triethylamine (Et₃N) or pyridine. The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. The base neutralizes HCl generated during the reaction, driving the equilibrium toward mono-sulfonylated intermediate formation .
Key Reaction Parameters:
Second Sulfonylation Step
The mono-sulfonylated intermediate undergoes a second sulfonylation with TfCl under similar conditions. Excess TfCl (1.1–1.2 equivalents) ensures complete conversion to the bis-sulfonylated product. Prolonged reaction times (12–24 hours) at room temperature are often required to achieve >95% purity .
Purification:
Crude product is isolated via vacuum distillation or recrystallization from hexane/ethyl acetate mixtures. Analytical data (¹H NMR, ¹³C NMR, and HRMS) confirm the absence of mono-sulfonylated impurities .
Alternative Bases and Solvent Systems
While Et₃N is the standard base, alternatives such as N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH) have been explored to enhance reaction efficiency. For example, NaH in THF at -78°C facilitates rapid deprotonation, minimizing side reactions in moisture-sensitive protocols .
Low-Temperature Sulfonylation
In a modified procedure, 5-chloro-2-aminopyridine is dissolved in THF and cooled to -78°C before sequential addition of NaH and TfCl. This approach suppresses hydrolysis of TfCl and improves yields (92–95%) in large-scale syntheses .
Optimized Conditions:
Parameter | Specification |
---|---|
Base | NaH (2.2 equiv) |
Solvent | THF |
Temperature | -78°C → RT (3 hours) |
Workup | Aqueous NaHCO₃ wash |
Industrial-Scale Production Considerations
Industrial protocols prioritize cost-effectiveness and safety. Continuous flow reactors have been adopted to manage exothermic sulfonylation steps, enabling precise temperature control and reduced reaction times .
Solvent Recycling
THF recovery systems are integrated to minimize waste. Distillation under reduced pressure (77–90°C at 0.2 mmHg) allows >90% solvent reuse, aligning with green chemistry principles .
Quality Control Metrics
Mechanistic Insights and Side Reactions
The sulfonylation proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic sulfur atom of TfCl. Steric hindrance from the pyridine ring directs sulfonylation exclusively at the amine group, avoiding N-oxide formation .
Common Side Reactions:
-
Hydrolysis: Trace water converts TfCl to triflic acid, reducing yields. Anhydrous conditions (molecular sieves) are critical .
-
Over-Sulfonylation: Excess TfCl may sulfonylate the pyridine nitrogen, necessitating strict stoichiometric control .
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies:
Method | Base | Solvent | Temperature | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Standard Et₃N | Et₃N | DCM | 0–25°C | 85–90 | 95 |
Low-Temperature NaH | NaH | THF | -78°C → RT | 92–95 | 99 |
Continuous Flow | Pyridine | THF | 25°C | 90 | 98 |
Chemical Reactions Analysis
2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: It is commonly used in the formation of vinyl triflates from ketone enolates or dienolates.
Cross-Coupling Reactions: It serves as a reactant in Suzuki-Miyaura cross-coupling reactions.
Carbonylation Reactions: It is involved in enantioselective desymmetrizing palladium-catalyzed carbonylation reactions.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as dichloromethane . The major products formed from these reactions are typically complex organic molecules, including vinyl triflates and various heteroaromatics .
Scientific Research Applications
Synthetic Applications
1. Synthesis of Vinyl Triflates
One of the primary applications of 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine is in the synthesis of vinyl triflates. This compound acts as a triflation reagent, allowing for the conversion of ketone enolates or dienolates into vinyl triflates with high yields. This transformation is crucial for further functionalization in organic synthesis .
2. Cross-Coupling Reactions
This compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. It facilitates the coupling of aryl and vinyl boronic acids with halides or triflates, leading to the synthesis of complex organic molecules .
3. Preparation of Heteroaromatics
This compound is also employed in the preparation of heteroaromatic compounds. These compounds are significant in pharmaceuticals and agrochemicals due to their biological activity and stability .
Medicinal Chemistry Applications
1. Ligand Development
The compound has been explored for its potential in developing selective ligands for nicotinic acetylcholine receptors. These ligands could lead to advancements in treatments for neurological disorders such as Alzheimer's disease .
2. GPR109A Agonists
Research indicates that this compound can be used in synthesizing high-affinity agonists for the niacin receptor GPR109A, which plays a role in metabolic regulation and may have implications in diabetes treatment .
Case Studies
Safety Considerations
When handling this compound, it is essential to observe safety protocols due to its irritant properties:
Mechanism of Action
The mechanism of action of 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine involves its role as a triflating agent. It facilitates the formation of vinyl triflates by reacting with ketone enolates or dienolates . The trifluoromethylsulfonyl groups enhance the electrophilicity of the compound, making it highly reactive towards nucleophiles . This reactivity is crucial for its applications in various synthetic transformations .
Comparison with Similar Compounds
Structural and Functional Analogues
2-[N,N-Bis(Trifluoromethylsulphonyl)amino]pyridine (CAS 145100-50-1)
- Molecular Formula : C₆H₃F₆N₂O₄S₂ (lacks the 5-chloro substituent).
- Lower molecular weight (378.64 g/mol) compared to Comins' Reagent.
- Applications: Primarily used for triflation in less sterically demanding substrates. Limited evidence on stereochemical outcomes compared to Comins' Reagent .
Sulfamethoxypyridazine (CAS 80-35-3)
- Molecular Formula: C₁₁H₁₂N₄O₃S (contains methoxy and amino groups instead of triflyl groups).
- Key Differences :
Triflic Anhydride (TFAA)
- Molecular Formula : C₂F₆O₅S₂.
- Key Differences :
Market and Availability
- Comins' Reagent : Priced at $123/100g (bulk), produced by suppliers like BeanTown Chemical and Ambeed, Inc. .
- 2-[N,N-Bis(Triflyl)amino]pyridine: Limited commercial availability; primarily used in niche research .
- Triflic Anhydride : Widely available but restricted in transport due to hazard classification .
Biological Activity
2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine, also known as Comins' Reagent, is a chemical compound with significant biological activity. This article explores its synthesis, biological properties, and applications in medicinal chemistry, particularly its role in drug discovery and development.
Chemical Structure and Properties
The molecular formula of this compound is . It features a pyridine ring substituted with a chlorinated group and two trifluoromethylsulfonyl moieties. The compound has a melting point of 45-47 °C and is characterized by its high reactivity in various chemical transformations, making it a versatile building block in organic synthesis .
The mechanism of action for pyridine-based compounds often involves the inhibition of critical enzymes or pathways associated with cancer cell proliferation. For example, some compounds have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis . The presence of the trifluoromethylsulfonyl groups may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its biological efficacy.
Synthesis and Applications
This compound is synthesized through various methods, including the reaction of 5-chloropyridine with trifluoromethanesulfonamide. This compound serves as a key reagent in Suzuki-Miyaura cross-coupling reactions and the synthesis of nicotinic acetylcholine receptor-selective ligands . Its utility in synthesizing high-affinity agonists for GPR109A receptors highlights its importance in pharmacological research.
Case Study 1: Antitumor Efficacy
In a study focusing on thiosemicarbazone derivatives of pyridine, several compounds were evaluated for their cytotoxicity against glioblastoma multiforme cells. The results indicated that derivatives with halogen substitutions exhibited enhanced antitumor activity compared to their non-halogenated counterparts. While this compound was not directly tested, its structural characteristics suggest it could possess similar properties .
Case Study 2: Drug Development
Another investigation explored the use of pyridine-based compounds in developing targeted therapies for cancer treatment. The study demonstrated that specific modifications to the pyridine structure could lead to increased selectivity for tumor cells while minimizing toxicity to normal cells. This approach aligns with the potential application of this compound in designing novel anticancer agents .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling and storing 2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine in laboratory settings?
Answer:
- Handling Precautions : Use NIOSH-approved PPE, including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in a fume hood or under local exhaust ventilation .
- Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents and ignition sources to prevent decomposition or combustion .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid dry sweeping to minimize dust dispersion .
Q. How is this compound typically synthesized, and what are its primary synthetic applications?
Answer:
- Synthesis : The compound is synthesized via sulfonylation of 5-chloro-2-aminopyridine using trifluoromethanesulfonic anhydride under anhydrous conditions. Purification is achieved through recrystallization or column chromatography .
- Applications : It is widely used as a triflating agent to convert ketone enolates or dienolates into vinyl triflates, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What physicochemical properties influence experimental design when working with this compound?
Answer:
- Key Properties :
- Experimental Considerations : Reactions should be conducted under anhydrous conditions, with inert gas purging to prevent hydrolysis .
Q. What toxicity data informs personal protective equipment (PPE) requirements?
Answer:
- Acute Toxicity : Causes skin irritation (Category 2), severe eye damage (Category 2A), and respiratory irritation. No carcinogenicity is reported .
- PPE Recommendations : Use chemical-resistant gloves (e.g., Viton®), full-face respirators for dust control, and closed-system handling to minimize exposure .
Advanced Research Questions
Q. What mechanistic insights explain its efficacy in generating trifluoromethanesulfonate esters?
Answer:
- Mechanism : The bis(triflyl)amide group acts as a strong electron-withdrawing moiety, stabilizing the intermediate enolate and facilitating triflate transfer. Computational studies suggest a concerted pathway with low activation energy .
- Optimization : Reaction yields improve with slow addition of the base (e.g., LDA) at low temperatures (−78°C) to suppress side reactions .
Q. How does its stability vary under different experimental conditions (e.g., pH, temperature)?
Answer:
- Thermal Stability : Decomposes above 200°C, producing SOₓ, NOₓ, and halogenated gases. Avoid heating in open systems .
- pH Sensitivity : Hydrolyzes in aqueous acidic/basic media. Anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) are critical for long-term stability .
Q. Which analytical techniques are most effective for assessing purity and structural integrity?
Answer:
- Purity Analysis : HPLC (C18 column, acetonitrile/water mobile phase) or elemental analysis (C, H, N, S) .
- Structural Confirmation :
Q. How can researchers resolve contradictions in reported decomposition products?
Answer:
- Contradictory Data : Some SDSs list "carbon oxides" as decomposition products , while others specify halogenated gases (HCl, HF) .
- Resolution : Conduct thermogravimetric analysis (TGA) coupled with FTIR to identify gas evolution profiles. Compare results with controlled pyrolysis studies .
Q. What computational methods model its reactivity in novel catalytic systems?
Answer:
- DFT Calculations : Used to predict transition states in triflation reactions. Basis sets (e.g., B3LYP/6-31G*) optimize geometry and electronic properties .
- MD Simulations : Assess solvation effects and ligand-substrate interactions in cross-coupling reactions .
Q. What methodologies are used to evaluate subchronic toxicity in biological systems?
Answer:
- In Vitro Assays : Ames test for mutagenicity; MTT assay on human cell lines (e.g., HEK293) for cytotoxicity .
- In Vivo Studies : Rodent models (OECD 407 guidelines) assess respiratory and dermal exposure over 28 days. Histopathology and serum biomarkers are analyzed .
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF6N2O4S2/c8-4-1-2-5(15-3-4)16(21(17,18)6(9,10)11)22(19,20)7(12,13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFGVZMNGTYAQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF6N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327763 | |
Record name | N-(5-Chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethanesulfonyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145100-51-2 | |
Record name | N-(5-Chloro-2-pyridyl)triflimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145100-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Comins' reagent | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145100512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(5-Chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethanesulfonyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | COMINS' REAGENT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS933U9U66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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